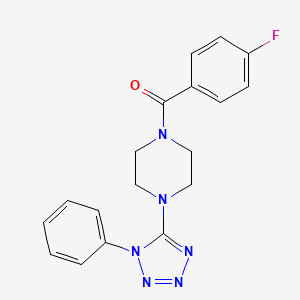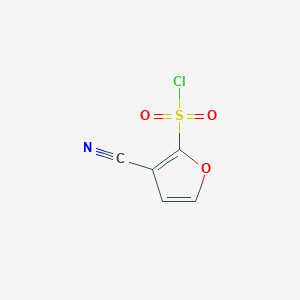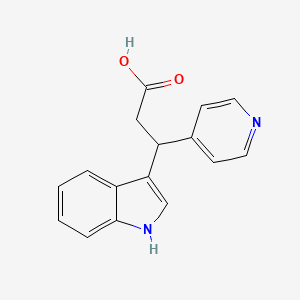![molecular formula C12H12ClF3N2O3S B2445592 Ethyl-2-{[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]sulfanyl}-3-(Methoxyimino)propanoat CAS No. 338422-92-7](/img/structure/B2445592.png)
Ethyl-2-{[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]sulfanyl}-3-(Methoxyimino)propanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(methoxyimino)propanoate is an organic compound known for its diverse applications in chemical and biological research. This compound features a sulfanol-pyridinyl structure that contributes to its versatility in synthetic chemistry and potential therapeutic uses.
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis begins with 3-chloro-5-(trifluoromethyl)-2-pyridinylthiol and ethyl 3-(methoxyimino)propanoate.
Reaction: : The thiol undergoes nucleophilic substitution with the propanoate ester under basic conditions, typically using a base like sodium hydride in a polar aprotic solvent.
Purification: : The product is purified using column chromatography or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods: In industrial settings, the production scale is increased by optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and minimize impurities. The use of continuous flow reactors might be considered for more efficient production.
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: : Reductive conditions can modify the nitro or sulfonyl groups, altering the compound's functional groups.
Substitution: : The chloro and trifluoromethyl groups in the pyridinyl ring make it prone to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation with peracids or hydrogen peroxide.
Reduction using hydride donors like sodium borohydride.
Substitution reactions facilitated by strong nucleophiles such as organometallic reagents.
Major Products Formed:
Oxidized derivatives: sulfoxides and sulfones.
Reduced derivatives: amines or modified ethyl esters.
Substituted pyridinyl derivatives: Various functional groups replacing chloro or trifluoromethyl substituents.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(methoxyimino)propanoate has a wide array of applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: : Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: : Utilized in the manufacture of specialty chemicals and advanced materials.
Wirkmechanismus
Mechanism: : The compound may interact with specific molecular targets through binding to active sites or modulating enzyme activity. Its structure allows it to fit into hydrophobic pockets of proteins, influencing biological pathways.
Molecular Targets and Pathways
Enzymes: : May inhibit or modulate enzymes like kinases or proteases.
Receptors: : Potential interaction with cellular receptors influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar pyridinyl or sulfanol groups, Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(methoxyimino)propanoate stands out due to its trifluoromethyl group, which enhances its chemical stability and bioavailability.
Similar Compounds
Ethyl 2-{[3-chloro-2-pyridinyl]sulfanyl}-3-methoxypropanoate.
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-methoxypropanoate.
Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-propanoate.
This compound's unique combination of structural features makes it valuable for various applications in scientific research and industrial processes.
Eigenschaften
IUPAC Name |
ethyl (3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methoxyiminopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O3S/c1-3-21-11(19)9(6-18-20-2)22-10-8(13)4-7(5-17-10)12(14,15)16/h4-6,9H,3H2,1-2H3/b18-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVZWIUFMNUGCF-NGYBGAFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=NOC)SC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(/C=N/OC)SC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2445513.png)







![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2445526.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2445532.png)
